molecular formula C11H18O3 B14186971 Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate CAS No. 922724-86-5

Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate

Katalognummer: B14186971
CAS-Nummer: 922724-86-5
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: WCZHJEAZMDEZCQ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure that includes an ester functional group, an allyl ether, and a chiral center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Another approach involves the allylation of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with allyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ether derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for ether formation.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ether derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with various molecular targets. The ester and allyl ether groups can participate in enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially modulating biological processes such as inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (4S)-4-methyl-6-hydroxyhex-2-enoate: Lacks the allyl ether group, making it less reactive in certain chemical reactions.

    Methyl (4S)-4-methyl-6-[(prop-2-yn-1-yl)oxy]hex-2-enoate: Contains a propynyl ether group instead of an allyl ether, leading to different reactivity and applications.

Uniqueness

Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of an ester, an allyl ether, and a chiral center. This combination provides a versatile platform for various chemical transformations and potential biological activities, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

922724-86-5

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

methyl (4S)-4-methyl-6-prop-2-enoxyhex-2-enoate

InChI

InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m1/s1

InChI-Schlüssel

WCZHJEAZMDEZCQ-SNVBAGLBSA-N

Isomerische SMILES

C[C@@H](CCOCC=C)C=CC(=O)OC

Kanonische SMILES

CC(CCOCC=C)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.